Furo[3,2-b]pyridine-6-carbaldehyde
Description
Furo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic organic compound featuring a fused furan and pyridine ring system with a formyl (-CHO) substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its reactivity is primarily driven by the aldehyde group, enabling participation in condensation, nucleophilic addition, and cyclization reactions.
Properties
IUPAC Name |
furo[3,2-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFAZIRJZCPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663768 | |
| Record name | Furo[3,2-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227939-48-2 | |
| Record name | Furo[3,2-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Oxidation and Cyclization : Pyridine-N-oxide derivatives undergo oxidation with mCPBA, forming an electrophilic intermediate.
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Acid-Catalyzed Cyclization : In the presence of a Lewis acid (e.g., BF₃·OEt₂), the intermediate undergoes intramolecular cyclization to form the fused furopyridine core.
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Functionalization : Post-cyclization oxidation or formylation introduces the aldehyde group at the 6-position.
Optimization Data
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Temperature | 0°C to RT | 65–82 |
| Catalyst (BF₃·OEt₂) | 10 mol% | 82 |
| Reaction Time | 12 h | 78 |
This method offers scalability, with gram-scale synthesis achieving >75% yield under optimized conditions.
Vilsmeier-Haack Formylation
Electrophilic aromatic substitution (EAS) via the Vilsmeier-Haack reaction is a classical method for introducing aldehyde groups onto aromatic systems. Applied to furo[3,2-b]pyridine, this method involves:
Reaction Steps
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Generation of Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic chloroiminium ion.
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Electrophilic Attack : The reagent reacts with the electron-rich 6-position of furo[3,2-b]pyridine.
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Hydrolysis : Quenching with aqueous base yields the aldehyde.
Challenges and Solutions
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Regioselectivity : The fused furan-pyridine system directs formylation to the 6-position due to increased electron density.
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Side Reactions : Over-oxidation to carboxylic acids is mitigated by controlling hydrolysis pH (pH 7–8).
Oxidation of Furo[3,2-b]pyridine-6-methanol
Oxidation of a primary alcohol precursor provides a straightforward route to the aldehyde.
Protocol
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Synthesis of 6-Methanol Derivative : Lithiation of furo[3,2-b]pyridine followed by trapping with formaldehyde generates the alcohol.
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Oxidation : Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane selectively oxidize the alcohol to the aldehyde without over-oxidation.
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| PCC | DCM | 0°C | 68 |
| Swern (oxalyl chloride/DMF) | THF | -78°C | 72 |
Retrosynthetic Analysis and AI-Driven Strategies
Retrosynthetic tools predict feasible routes by deconstructing the target molecule into simpler precursors. For this compound, AI models suggest:
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One-Step Synthesis : Direct coupling of furan-3-carbaldehyde with pyridine-2-amine under Pd-catalyzed conditions.
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Multi-Component Reactions : Utilizing microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150°C).
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and environmental sustainability:
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Furo[3,2-b]pyridine-6-carboxylic acid.
Reduction: Furo[3,2-b]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that furo[3,2-b]pyridine-6-carbaldehyde exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones at concentrations as low as 50 µg/mL. This compound may serve as a basis for developing new antibiotics, particularly against multidrug-resistant strains of bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, it has shown effectiveness in reducing cell viability in various cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
Case Study: Anticancer Efficacy
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism : Induction of apoptosis through downregulation of anti-apoptotic proteins.
- Results : Significant reduction in cell viability observed.
Applications in Medicine
The potential applications of this compound extend into several therapeutic areas:
- Antibiotic Development : Its activity against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Cancer Therapy : The ability to induce apoptosis suggests potential for development in oncology treatments.
- Chemical Intermediate : In organic synthesis, it serves as an intermediate for creating more complex molecules with potential biological activity.
Mechanism of Action
The mechanism by which Furo[3,2-b]pyridine-6-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Substituent Variations in Furopyridine Derivatives
The position and nature of substituents significantly influence physicochemical and reactive properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -CHO, -COOH) increase electrophilicity at the pyridine ring, facilitating nucleophilic attacks.
- Halogen substituents (e.g., -Cl) enable cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in 5-chloro derivatives .
- Ring system variations (furan vs. pyrrole) alter electronic properties. The pyrrolo analog () exhibits stronger π-conjugation due to the nitrogen atom, making it suitable for optoelectronic applications .
Positional Isomers: Furo[2,3-b] vs. Furo[3,2-b] Systems
The fusion position of the furan and pyridine rings dictates reactivity:
- This compound : The 6-position aldehyde is sterically accessible, favoring reactions with bulky nucleophiles.
- Furo[2,3-b]pyrrole-5-carboxylate derivatives (): Microwave-assisted synthesis reduces reaction times (e.g., condensations with thienothiazolidinones from 24 hours to 10–15 minutes) . This suggests that furo[2,3-b] systems may exhibit faster kinetics under microwave conditions compared to classical methods.
Trifluoromethyl-Substituted Pyridinecarbaldehydes
Compounds like 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde () highlight the impact of electron-withdrawing groups:
- In contrast, this compound lacks such strong electron-withdrawing substituents, offering a balance between reactivity and stability for multi-step syntheses .
Commercial Availability and Research Trends
Suppliers like Combi-Blocks and AstaTech offer derivatives, though some (e.g., oxime in ) are discontinued, indicating niche research applications . Recent studies focus on trifluoromethyl analogs () for drug discovery, while furo[3,2-b] systems remain underutilized .
Biological Activity
Furo[3,2-b]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies that explore its pharmacological potential, particularly in neuroprotection, anti-cancer effects, and enzyme inhibition.
Chemical Structure and Synthesis
This compound features a unique heterocyclic structure that contributes to its biological activity. The synthesis of this compound typically involves the reaction of substituted furan derivatives with appropriate aldehydes or via cyclization methods that yield the furo[3,2-b]pyridine scaffold.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound derivatives against Alzheimer's disease. For instance, compounds derived from this structure have shown promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurotransmitter degradation.
- Inhibition Potency :
2. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. These compounds demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress related to various diseases.
- Mechanism : The antioxidant activity is often linked to the presence of functional groups that facilitate electron donation, thereby neutralizing free radicals .
3. Anticancer Properties
Furo[3,2-b]pyridine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cytotoxicity Data :
Enzyme Inhibition Studies
The biological activity of this compound has been further characterized through enzyme inhibition studies:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 2-(4-Fluorophenyl)-6-hydrazono | AChE | 7.6 |
| 2-(3-Fluorophenyl)-6-hydrazono | BChE | 11.2 |
| Other derivatives | COX-2 | Moderate |
These findings suggest that modifications at specific positions on the furo[3,2-b]pyridine scaffold can significantly influence biological activity .
Case Studies and Research Findings
Several case studies illustrate the efficacy of furo[3,2-b]pyridine derivatives:
- Alzheimer's Disease Models : In vitro evaluations showed that certain derivatives could effectively inhibit AChE and BChE activities while also displaying antioxidant properties.
- Cancer Cell Lines : Specific hydrazone derivatives derived from furo[3,2-b]pyridine were tested against MCF-7 and HeLa cells, revealing substantial cytotoxicity and potential as anticancer agents.
Q & A
Q. What are the most reliable synthetic routes for preparing Furo[3,2-b]pyridine-6-carbaldehyde in academic research settings?
The compound can be synthesized via copper(I) acetylide substitution of aryl halides, which enables cyclization to form the furopyridine core. This method is particularly effective for heterocycle formation and has been used to generate structurally related compounds in high yields . Alternative approaches include multicomponent electrocatalytic reactions under mild conditions, which avoid harsh reagents and reduce byproduct formation .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include 1H NMR for structural elucidation (e.g., confirming aldehyde proton resonance at ~9-10 ppm) and mass spectrometry for molecular weight validation. Chromatographic methods (HPLC or GC) are essential for purity assessment, especially when synthesizing intermediates for pharmaceutical applications .
Q. What safety precautions are necessary when handling this compound in the laboratory?
While specific toxicity data for this compound is limited, aldehydes generally require strict precautions:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of this compound derivatives?
Microwave-assisted synthesis significantly reduces reaction times (e.g., from hours to minutes) while maintaining or improving yields. For example, condensation reactions with active methylene compounds (e.g., thiazolidinones) under microwave conditions achieve >80% yield in 15–30 minutes, compared to 6–12 hours under classical heating . This method is ideal for rapid library generation in medicinal chemistry.
Q. What mechanistic insights explain the regioselectivity challenges in functionalizing this compound?
The aldehyde group at position 6 and the fused furan ring influence reactivity. Electrophilic substitution tends to occur at the electron-rich pyridine positions (e.g., C-2 or C-5), but steric hindrance from the fused ring can limit accessibility. Computational studies (DFT) or directing groups (e.g., boronic acids) may enhance regiocontrol .
Q. How does electrocatalytic multicomponent synthesis apply to Furo[3,2-b]pyridine derivatives?
Electrocatalysis enables one-pot synthesis of complex scaffolds (e.g., spiro compounds) by leveraging redox-active mediators. For example, combining this compound with pyrimidines and ketones under electrochemical conditions yields spiro[furopyran-pyrimidine] hybrids with >70% efficiency. This green method eliminates column chromatography and reduces waste .
Q. Can this compound serve as a key intermediate in drug discovery?
Yes. Its aldehyde group is amenable to Schiff base formation or Knoevenagel condensation , making it valuable for synthesizing bioactive molecules. For instance, it has been used in developing Cathepsin S inhibitors and spirocyclic compounds with potential antiviral or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
